REACTION_CXSMILES
|
Br[C:2]1[N:10]2[C:5]([C:6]([NH2:11])=[N:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1.N1CCCC1.[CH2:17]([OH:21])[CH2:18][C:19]#[CH:20]>[Cu]I.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cl-].[NH4+]>[NH2:11][C:6]1[C:5]2=[CH:4][CH:3]=[C:2]([C:20]#[C:19][CH2:18][CH2:17][OH:21])[N:10]2[N:9]=[CH:8][N:7]=1 |f:5.6,^1:27,29,48,67|
|
Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
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BrC1=CC=C2C(=NC=NN21)N
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Name
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copper(I) iodide
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Quantity
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89 mg
|
Type
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catalyst
|
Smiles
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[Cu]I
|
Name
|
|
Quantity
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542 mg
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
|
Quantity
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15 mL
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Type
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reactant
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Smiles
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N1CCCC1
|
Name
|
|
Quantity
|
3.36 g
|
Type
|
reactant
|
Smiles
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C(CC#C)O
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Name
|
|
Quantity
|
120 mL
|
Type
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solvent
|
Smiles
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[Cl-].[NH4+]
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Control Type
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UNSPECIFIED
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Setpoint
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85 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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evacuated for 1 h
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Duration
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1 h
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Type
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ADDITION
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Details
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were added
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Type
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CUSTOM
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Details
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the vessel was crimp-capped
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Type
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TEMPERATURE
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Details
|
After cooling
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Type
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EXTRACTION
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Details
|
extracted twice with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography (Biotage silica column, ethyl acetate)
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Name
|
|
Type
|
|
Smiles
|
NC1=NC=NN2C1=CC=C2C#CCCO
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |